1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine
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Overview
Description
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine: is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is part of a broader class of imidazopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine can be achieved through various synthetic routes. Common methods include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These involve the joining of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next.
Chemical Reactions Analysis
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine: can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds are known for their wide range of biological activities and applications in drug discovery.
Pyrrolopyrazines: These compounds exhibit antibacterial, antifungal, and antiviral activities.
The uniqueness of ({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine lies in its specific ring structure and the potential for diverse biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyrazin-3-yl-N-methylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-5-11-8-6-10-2-3-12(7)8/h2-3,5-6,9H,4H2,1H3 |
InChI Key |
PYGWHRHSVPTCAG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C2N1C=CN=C2 |
Origin of Product |
United States |
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